molecular formula C10H9NO4 B13539855 Methyl 3-isocyanato-4-methoxybenzoate

Methyl 3-isocyanato-4-methoxybenzoate

Cat. No.: B13539855
M. Wt: 207.18 g/mol
InChI Key: JNBHXEGLHWXTHP-UHFFFAOYSA-N
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Description

Methyl 3-isocyanato-4-methoxybenzoate is a substituted benzoate ester featuring a methoxy group at the para position (C4) and a reactive isocyanate group at the meta position (C3) of the aromatic ring. The methyl ester moiety at the carboxylate position enhances its solubility in organic solvents, while the isocyanate group confers significant reactivity, particularly in nucleophilic addition reactions with amines or alcohols to form ureas or urethanes. This compound is of interest in synthetic organic chemistry, particularly for synthesizing polymers, pharmaceuticals, or agrochemical intermediates.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 3-isocyanato-4-methoxybenzoate

InChI

InChI=1S/C10H9NO4/c1-14-9-4-3-7(10(13)15-2)5-8(9)11-6-12/h3-5H,1-2H3

InChI Key

JNBHXEGLHWXTHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-isocyanato-4-methoxybenzoate can be synthesized through the reaction of methyl 3-amino-4-methoxybenzoate with phosgene or triphosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pressure, is common to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isocyanato-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Thiols: React with the isocyanate group to form thiocarbamates.

    Acids/Bases: Facilitate nucleophilic substitution reactions involving the methoxy group.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Methyl 3-isocyanato-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various nucleophiles.

Mechanism of Action

The mechanism of action of methyl 3-isocyanato-4-methoxybenzoate primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and thiocarbamates. These reactions can modify the structure and function of target molecules, such as proteins and enzymes, thereby influencing their biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Methyl 3-Methoxy-4-Nitrobenzoate
  • Structure : Nitro group (C4), methoxy (C3), methyl ester.
  • Reactivity : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position. Unlike isocyanates, nitro groups are redox-active and can be reduced to amines.
  • Applications : Nitroaromatics are precursors to explosives (e.g., TNT analogs) or pharmaceuticals (via nitro-to-amine conversion) .
(b) Methyl 4-Benzyloxy-3-Methoxybenzoate
  • Structure : Benzyloxy (C4), methoxy (C3), methyl ester.
  • Reactivity: The benzyloxy group is electron-donating, stabilizing the aromatic ring. It can be deprotected via hydrogenolysis to yield phenolic derivatives.
  • Applications : Used in drug synthesis (e.g., as a prodrug intermediate) .
(c) 4-Methoxybenzyl Isothiocyanate
  • Structure : Isothiocyanate (-N=C=S) attached to a 4-methoxybenzyl group.
  • Reactivity : Isothiocyanates react with amines to form thioureas. The benzyl group enhances lipophilicity, aiding membrane permeability.
  • Applications : Studied in cancer research (e.g., apoptosis induction) and agrochemicals .
(d) Methyl 3-Hydroxy-4-Methylbenzoate
  • Structure : Hydroxy (C3), methyl (C4), methyl ester.
  • Reactivity : The hydroxy group enables hydrogen bonding and participation in condensation reactions.
  • Safety : Requires precautions due to irritant properties (e.g., respiratory protection) .

Key Comparative Properties

Compound Name Key Substituents Reactivity Profile Primary Applications
Methyl 3-isocyanato-4-methoxybenzoate Isocyanate (C3), methoxy Nucleophilic addition (amines/alcohols) Polymer crosslinking, drug synthesis
Methyl 3-methoxy-4-nitrobenzoate Nitro (C4), methoxy Electrophilic substitution, reduction Explosives, pharmaceutical precursors
Methyl 4-benzyloxy-3-methoxybenzoate Benzyloxy (C4), methoxy Deprotection (hydrogenolysis) Prodrug intermediates
4-Methoxybenzyl isothiocyanate Isothiocyanate, methoxy Thiourea formation Anticancer agents, agrochemicals

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